Methyltris(methylethylketoxime)silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

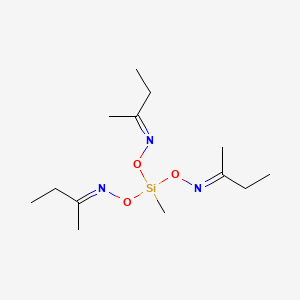

2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime is a chemical compound with the molecular formula C13H27N3O3Si and a molecular weight of 301.46 g/mol. It is a trioxime derivative of 2-butanone, which is commonly used as a solvent in various industrial processes.

Méthodes De Préparation

The synthesis of 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime involves the reaction of 2-butanone with methylsilylidyne trioxime under specific conditions. The reaction typically requires a catalyst and controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to achieve high yields and purity.

Analyse Des Réactions Chimiques

2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of 2-butanone and its oxime forms.

Applications De Recherche Scientifique

Silicone Sealants

Methyltris(methylethylketoxime)silane is predominantly used as a neutral curing agent in silicone sealant formulations. It facilitates the crosslinking of α,ω-silanol polydimethylsiloxanes in the presence of moisture from the atmosphere, which is crucial for achieving desired mechanical properties and cure rates in sealants .

- Crosslinking Agent : It is often the primary crosslinker for oxime silicone sealants and can be combined with other oxime silanes to tailor properties such as adhesion and curing speed .

Adhesives

This silane compound serves as an adhesion promoter , enhancing the bonding capabilities of silicone rubbers to various substrates including plastics, ceramics, glass, and metals . Its ability to improve adhesion is particularly beneficial in applications requiring strong and durable bonds.

Room Temperature Vulcanized (RTV) Silicone Rubbers

In the production of RTV silicone rubbers, this compound acts as a crosslinking agent that enables these materials to cure at room temperature without the need for additional heat . This property is advantageous in manufacturing processes where heat-sensitive components are involved.

Case Study 1: Performance Improvement in Sealants

A study evaluated the performance of silicone sealants incorporating this compound compared to traditional formulations. The results indicated that sealants with this silane exhibited improved adhesion to substrates and enhanced durability under environmental stress conditions .

Case Study 2: Crosslinking Efficiency

Research conducted on the crosslinking efficiency of this compound demonstrated its effectiveness in achieving optimal mechanical properties in RTV silicone rubbers. The study highlighted that varying the concentration of this silane could significantly influence the tensile strength and elasticity of the final product .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Silicone Sealants | Used as a neutral curing agent for crosslinking polydimethylsiloxanes | Improved mechanical properties, adhesion |

| Adhesives | Acts as an adhesion promoter for various substrates | Enhanced bonding strength |

| RTV Silicone Rubbers | Crosslinking agent enabling room temperature curing | Suitable for heat-sensitive applications |

Mécanisme D'action

The mechanism of action of 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime involves its interaction with specific molecular targets and pathways . It acts as a crosslinker in silicone sealants, providing the sealant with desired properties such as cure rate and adhesion . The compound’s unique structure allows it to form stable bonds with other molecules, enhancing its effectiveness in various applications .

Comparaison Avec Des Composés Similaires

2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime belongs to the class of tris(ketoximino)silanes . Similar compounds include:

Compared to these similar compounds, 2-Butanone, O,O’,O’'-(methylsilylidyne)trioxime is unique due to its specific molecular structure and the resulting properties that make it suitable for a wide range of applications .

Activité Biologique

Methyltris(methylethylketoxime)silane (CAS No. 22984-54-9), also known as CFS-549, is a silane compound widely utilized in various industrial applications, particularly as a crosslinking agent in silicone sealants. Its unique chemical structure allows it to function effectively as an adhesion promoter and a curing agent, making it an essential component in the formulation of RTV silicone rubbers and other polymeric materials. This article explores the biological activity of this compound, including its mechanisms of action, potential toxicological effects, and relevant case studies.

Molecular Structure

- Molecular Formula : C13H27N3O3Si

- Molecular Weight : 301.46 g/mol

- Appearance : Colorless or yellowish transparent liquid

- Boiling Point : 113°C at 0.1 mmHg

- Density : 0.982 g/mL at 25°C

- Melting Point : -22°C

Functional Groups

This compound contains multiple functional groups that contribute to its reactivity and interaction with biological systems:

- Silane Group : Facilitates bonding with siliceous surfaces.

- Ketoxime Group : Imparts reactivity towards nucleophiles, influencing biological interactions.

The biological activity of this compound is primarily attributed to its ability to form stable bonds with various substrates, enhancing adhesion and crosslinking in polymer matrices. This property is crucial in applications where durability and resistance to environmental factors are necessary.

- Crosslinking Agent : It acts as a crosslinker in silicone formulations, which can affect the mechanical properties of the final product.

- Adhesion Promotion : Enhances adhesion between silicone rubbers and substrates such as plastics, ceramics, and glass.

Toxicological Profile

Research on the toxicological effects of this compound indicates that while it is effective in industrial applications, caution is warranted due to potential health risks:

- Skin and Eye Irritation : Exposure may cause irritation upon contact.

- Inhalation Risks : Inhalation of vapors can lead to respiratory irritation.

- Environmental Impact : As with many silanes, there is a concern regarding environmental persistence and bioaccumulation.

A study conducted on the permeation resistance of various silanes revealed that this compound was included among compounds tested for barrier effectiveness against protective gear materials . The results indicated varying levels of protection depending on the material used.

Case Studies

-

Silicone Sealants Performance :

- A study demonstrated that incorporating this compound into silicone sealants significantly improved mechanical properties such as tensile strength and elasticity compared to formulations without this silane .

- The study highlighted the importance of optimizing silane content for achieving desired performance characteristics.

- Thermal Degradation Kinetics :

Data Summary

| Property | Value |

|---|---|

| CAS Number | 22984-54-9 |

| Molecular Formula | C13H27N3O3Si |

| Molecular Weight | 301.46 g/mol |

| Boiling Point | 113°C |

| Density | 0.982 g/mL |

| Melting Point | -22°C |

| Toxicity | Irritant (skin/eye), inhalation risk |

Propriétés

Numéro CAS |

22984-54-9 |

|---|---|

Formule moléculaire |

C13H27N3O3Si |

Poids moléculaire |

301.46 g/mol |

Nom IUPAC |

(Z)-N-[bis[[(Z)-butan-2-ylideneamino]oxy]-methylsilyl]oxybutan-2-imine |

InChI |

InChI=1S/C13H27N3O3Si/c1-8-11(4)14-17-20(7,18-15-12(5)9-2)19-16-13(6)10-3/h8-10H2,1-7H3/b14-11-,15-12-,16-13- |

Clé InChI |

OGZPYBBKQGPQNU-KHFPHUMUSA-N |

SMILES |

CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |

SMILES isomérique |

CC/C(=N\O[Si](O/N=C(\CC)/C)(O/N=C(\CC)/C)C)/C |

SMILES canonique |

CCC(=NO[Si](C)(ON=C(C)CC)ON=C(C)CC)C |

Key on ui other cas no. |

22984-54-9 |

Description physique |

Liquid Clear to straw-colored liquid with a mild odor; [Gelest MSDS] |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.